Peptidolipin NA

Description

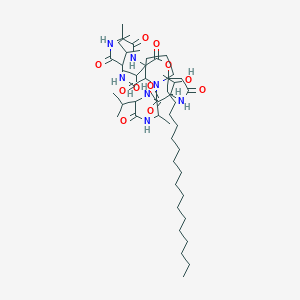

Peptidolipin NA is a lipopeptide isolated from Nocardia species, notably Nocardia arthritidis IFM 10035T, through methanol extraction and chromatographic purification . Key characteristics include:

- Molecular weight: Reported as 965 Da via ESI-MS in one study , while another source lists a molecular formula of C₅₂H₉₃N₇O₁₁ (1956.62 g/mol) under the alias "Penitrem A" . This discrepancy may reflect differences in analytical methods or aliasing errors.

- Structural features: A lipophilic tail and cyclic peptide core, with conformational flexibility dependent on solvent polarity (e.g., stable hydrogen bonding in pyridine vs. self-association in CDCl₃) .

- Bioactivity: Cytotoxicity against murine macrophages (J774.1) with IC₅₀ >200 μM and antibiotic activity via ion-conducting pore formation in lipid bilayers .

Properties

CAS No. |

2132-55-0 |

|---|---|

Molecular Formula |

C50H89N7O11 |

Molecular Weight |

964.3 g/mol |

IUPAC Name |

22-butan-2-yl-13-heptadecyl-9,16-bis(1-hydroxyethyl)-3,19-dimethyl-6-propan-2-yl-14-oxa-1,4,7,10,17,20,23-heptazabicyclo[23.3.0]octacosane-2,5,8,11,15,18,21,24-octone |

InChI |

InChI=1S/C50H89N7O11/c1-10-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-37-30-39(60)53-42(35(8)58)48(65)54-40(31(3)4)46(63)52-34(7)49(66)57-29-26-28-38(57)45(62)55-41(32(5)11-2)47(64)51-33(6)44(61)56-43(36(9)59)50(67)68-37/h31-38,40-43,58-59H,10-30H2,1-9H3,(H,51,64)(H,52,63)(H,53,60)(H,54,65)(H,55,62)(H,56,61) |

InChI Key |

ISFFTEWJOFYRNG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)O)C)C(C)CC)C)C(C)C)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Peptidolipin NA is typically isolated from Nocardia asteroides. The synthesis involves culturing the bacterium under specific conditions to induce the production of the compound. The advanced Marfey’s method is often used to determine the absolute configurations of the amino acids in the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation of Nocardia asteroides. The bacterium is cultured in bioreactors with optimized nutrient media to maximize the yield of this compound. The compound is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Lactone Ring Reactivity and Derivatization

The macrocyclic lactone in peptidolipin NA undergoes specific modifications:

-

Methanolysis : Treatment with methanol cleaves the lactone, yielding a linear peptide with a methyl ester at the C-terminus. This reaction produces complex NMR spectra due to conformational flexibility in the resulting product .

-

N-Methylation : Reaction with methyl iodide and silver oxide in dimethylformamide (DMF) fully methylates all peptide bonds, hydroxyl groups (e.g., threonine), and the C-terminal carboxy group. This derivatization enhances volatility for mass spectrometry analysis, as demonstrated by a molecular ion peak at m/z 1082 for a methylated heptapeptide analog .

Table 1: Key Derivatization Reactions

Mass Spectrometry Fragmentation Patterns

This compound displays characteristic fragmentation in mass spectrometry:

-

Lactone Ring Opening : Elimination of CO from the lactone generates an open-chain acyl-oligopeptide ion .

-

Sequential Peptide Bond Cleavage : Fragmentation proceeds through systematic cleavage of peptide bonds, enabling sequence determination .

Lipid Chain Modifications

The lipid tail’s structure influences reactivity:

-

Cyclopropane Formation : Peptidolipin F (a derivative) contains a cyclopropyl group in its lipid chain, identified by NMR signals at δ −0.19 ppm (diastereotopic hydrogens) and δ 0.68 ppm (geminal hydrogens) .

-

Oxidative Cleavage : The double bond in peptidolipin E undergoes oxidative cleavage to yield shorter-chain derivatives .

Conformational Dynamics and Solvent Effects

This compound’s reactivity is solvent-dependent:

-

Self-Association in CDCl3_33 : Forms aggregates in chloroform, evidenced by broadened NMR signals .

-

Stable Hydrogen Bonding in Pyridine : Adopts a rigid conformation with resolved amide proton resonances (δ 5.52–3.38 ppm) .

Table 2: Solvent-Dependent Conformational Properties

| Solvent | Conformation | Key Observations | Source |

|---|---|---|---|

| CDCl | Self-associated aggregates | Broadened NMR signals | |

| Pyridine | Rigid, hydrogen-bonded | Sharp amide proton resonances |

Enzymatic Hydrolysis Attempts

Efforts to resolve stereochemistry via enzymatic methods:

-

Lipase B from *Candida antarctica *: Failed to hydrolyze acetylated derivatives of peptidolipin B, likely due to the compound’s lipophilicity .

Interaction with Lipid Bilayers

This compound forms ion-conducting pores in membranes:

-

Pore Formation Mechanism : The lipid tail embeds into bilayers, while the cyclic peptide disrupts membrane integrity, enabling ion transport .

-

Antibacterial Activity : Demonstrates bacteriostatic effects against methicillin-resistant Staphylococcus aureus (MRSA) .

Stereochemical Assignments via Computational Modeling

The absolute configuration of peptidolipin B (a close analog) was resolved using:

-

Density Functional Theory (DFT) : Predicted NMR shifts for R- and S-epimers matched experimental data with 100% DP4 probability for the R-configuration .

-

Key ROESY Correlations : Transannular nuclear Overhauser effects (e.g., H-5 to H-40) validated the computational model .

This synthesis of experimental and computational data underscores this compound’s complex reactivity profile, driven by its unique macrocyclic architecture and lipid interactions.

Scientific Research Applications

Peptidolipin NA has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying lipopeptide synthesis and modification.

Biology: It serves as a tool for studying membrane interactions and ion channel formation.

Medicine: Its antibiotic properties make it a candidate for developing new antimicrobial agents.

Industry: It is used in the development of biosensors and other biotechnological applications

Mechanism of Action

Peptidolipin NA exerts its effects by interacting with membrane lipid bilayers, generating ion-conducting pores. This disrupts the membrane potential and leads to cell death. The compound targets the lipid components of the membrane, making it effective against a wide range of bacterial species .

Comparison with Similar Compounds

Structural Features

Peptidolipin NA shares structural homology with peptidolipins B-F (1–5), isolated from marine Nocardia spp., but differs in key aspects (Table 1):

Table 1: Structural Comparison of this compound and Related Compounds

Key distinctions :

- Lipophilic tail: Peptidolipins B-F feature exceptionally long tails (23–27 carbons), absent in other known lipopeptides .

- Amino acid configuration: Peptidolipin B contains L-Ala and D-Pro, differing from the L-Val(6) residue in this compound’s analog .

- Conformational flexibility : All peptidolipins exhibit solvent-dependent NMR shifts, suggesting conserved structural dynamics .

Table 2: Bioactivity Comparison

Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.